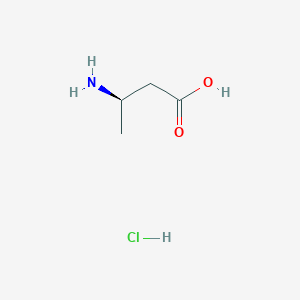

(R)-3-Aminobutanoic acid hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

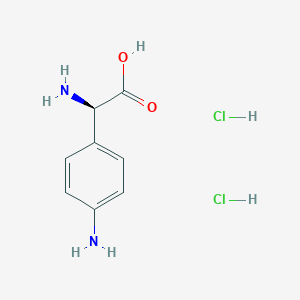

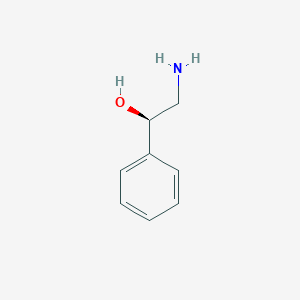

(R)-3-Aminobutanoic acid hydrochloride is a chiral compound that is of significant interest in the field of medicinal chemistry and industrial product manufacturing. It is a derivative of gamma-aminobutyric acid (GABA), which is an important neurotransmitter in the central nervous system. The compound's enantiomeric purity is crucial for its biological activity and is often a focus in the synthesis of pharmaceuticals .

Synthesis Analysis

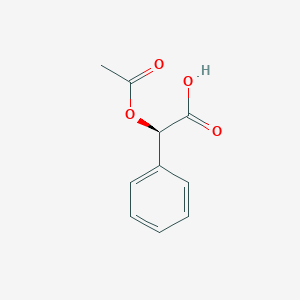

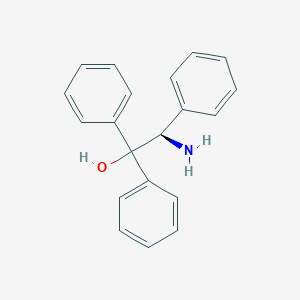

The synthesis of (R)-3-aminobutanoic acid and its derivatives has been explored through various methods. One approach involves the diastereomer separation of N-phenethyl derivatives, leading to the preparation of different stereoisomers of the compound . Another method includes the chemoenzymatic synthesis, where enantioselective hydrolysis is employed using pig liver esterase, followed by conversion of the ester group to an amine . Additionally, a systems biocatalysis approach has been used for the stereoselective synthesis of related compounds, such as (R)-2-amino-4-hydroxybutanoic acid, by coupling an aldol reaction with a stereoselective transamination .

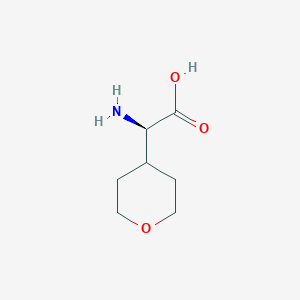

Molecular Structure Analysis

The molecular structure of (R)-3-aminobutanoic acid hydrochloride and its analogs has been studied using various techniques. Quantum mechanics methods have been applied to investigate the conformational features of oligomers of 3-(R)-butanoic acid, revealing the flexibility of the compound and the stability of different helical structures . These studies are essential for understanding

Aplicaciones Científicas De Investigación

Applications in Chromatography and Analytical Techniques

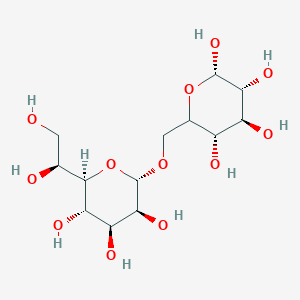

Hydrophilic Interaction Chromatography (HILIC) : The use of (R)-3-Aminobutanoic acid hydrochloride in HILIC as a stationary phase component offers unique advantages for the separation of polar, weakly acidic, or basic samples. This technique, characterized by the use of polar columns and aqueous-organic mobile phases rich in organic solvents, is highly beneficial for the separation of peptides, proteins, oligosaccharides, drugs, and various natural compounds. The hydrophilic nature of (R)-3-Aminobutanoic acid hydrochloride contributes to the enhanced ionization in mass spectrometry, making HILIC an attractive method for metabolomics and other applications where comprehensive metabolite coverage is desired (Jandera, 2011).

Contributions to Medical Research

Neurochemical Research : The compound's role as a potent and specific GABA uptake inhibitor is highlighted in studies focusing on its anticonvulsant properties. It increases GABAergic mediated inhibition in the brain, suggesting potential utility in treating chronic seizure disorders and other neurological conditions (Suzdak & Jansen, 1995).

Role in Biotechnological Applications

Polyhydroxyalkanoates (PHAs) Production : (R)-3-Aminobutanoic acid hydrochloride might influence the microbial production of polyhydroxyalkanoates, a type of biopolymer, by autotrophic cultures of bacteria like Ralstonia eutropha. These biopolymers are produced from CO2 and have applications in producing biodegradable plastics, suggesting the compound’s potential in biotechnological innovations aimed at sustainability (Ishizaki, Tanaka, & Taga, 2001).

Impact on Chemical Engineering and Industrial Applications

Acidizing Operations in Oil and Gas : In the context of acidizing operations for enhancing oil and gas recovery, the role of organic acids, potentially including derivatives of (R)-3-Aminobutanoic acid, is emphasized. These acids serve as less corrosive alternatives to traditional acidizing chemicals, offering safer and more efficient methods for removing formation damage and improving hydrocarbon flow paths (Alhamad, Alrashed, Munif, & Miskimins, 2020).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

The future directions of research into a compound depend on its potential applications. For instance, aminobutanoic acid, due to its role as a neurotransmitter, is of interest in the field of neuroscience . Future research into hydrochloric acid could focus on finding safer and more efficient methods of production .

Propiedades

IUPAC Name |

(3R)-3-aminobutanoic acid;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO2.ClH/c1-3(5)2-4(6)7;/h3H,2,5H2,1H3,(H,6,7);1H/t3-;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHYVVUABAWKTJJ-AENDTGMFSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

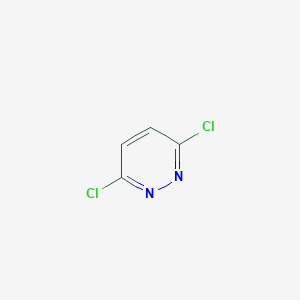

Canonical SMILES |

CC(CC(=O)O)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CC(=O)O)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

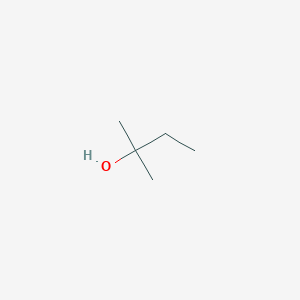

Molecular Formula |

C4H10ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.58 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

58610-42-7 |

Source

|

| Record name | 58610-42-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(2-chloroethyl)-9-hydroxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one hydrochloride](/img/structure/B152242.png)

![4-[4-(4-Ethylphenyl)phenyl]benzenecarbonitrile](/img/structure/B152262.png)